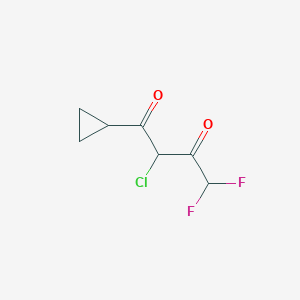
2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-Chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione is a chemically synthesized molecule that is not directly described in the provided papers. However, the papers do discuss related compounds which can provide insights into the behavior and characteristics of similar molecules. For instance, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones indicates that the presence of a chloro group can influence the photochemical behavior of such compounds . Additionally, the synthesis of related molecules like 2,3-dialkyl-1,4-dicyclopropyl-butane-1,4-diones suggests that cyclopropyl groups can be incorporated into dione structures .
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the provided literature. However, the effective one-pot synthesis of structurally similar compounds, such as 2,3-dialkyl-1,4-dicyclopropyl-butane-1,4-diones, has been achieved using symmetrical acetylenes, ethylaluminum dichloride, and methyl cyclopropanecarboxylate with a titanium-based catalyst . This suggests that a similar approach could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
While the exact molecular structure of this compound is not analyzed in the papers, the structure and vibrational assignment of the enol form of 3-chloro-pentane-2,4-dione has been studied using ab initio and Density Functional Theory (DFT) calculations . These studies provide valuable information on how chloro and dione groups interact and the potential impact on the molecular structure, which could be relevant for understanding the structure of this compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of this compound. However, they do provide insights into the reactivity of related compounds. For example, the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones shows that the chloro group can influence the reaction pathway, leading to cyclization under certain conditions . This information could be useful in predicting the reactivity of the compound under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not directly reported in the provided papers. However, the study of 3-chloro-pentane-2,4-dione provides insights into the effects of chloro substitution on properties such as hydrogen bond strength and vibrational frequencies . These findings can be extrapolated to hypothesize about the physical and chemical properties of this compound, such as its potential hydrogen bonding capabilities and its spectroscopic characteristics.
Aplicaciones Científicas De Investigación
Diketopyrrolopyrroles Synthesis and Applications
Diketopyrrolopyrroles, known for their wide utility ranging from high-quality pigments to fluorescence imaging, have been extensively studied. The synthesis, reactivity, and optical properties of these compounds are well-documented, highlighting their significant changes in both linear and nonlinear optical properties upon chromophore extension. Their straightforward synthesis, good stability, and near-unity fluorescence quantum yield mark them as valuable in scientific research and real-world applications (Grzybowski & Gryko, 2015).
Analytical Approaches for MCPD Esters and Glycidyl Esters
The occurrence and analysis of MCPD esters and glycidyl esters in vegetable oils and foods have been reviewed. The focus on analytical methods, including both direct and indirect methods, offers insights into the handling of contaminants in processed edible oils. This research underscores the importance of choosing appropriate analytical techniques based on the chemistry of the methods for mitigating contaminants (Crews et al., 2013).
Fatty Acid Esters of 3-Monochloropropanediol Research
Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) have been identified as food safety concerns due to their potential nephrotoxicity and testicular toxicity. This review compiles information on analytical methods, exposure biomarkers, and occurrence in human foods, providing a foundation for understanding 3-MCPD esters and addressing food safety concerns (Gao et al., 2019).
Mesotrione Herbicide: Environmental Safety and Applications
Mesotrione, commonly used in maize cultures, has been reviewed for its efficiency, effects, and fate in the environment. It exhibits a favorable toxicological and environmental profile, indicating no significant risks to humans, non-target organisms, or the environment. This comprehensive review suggests that mesotrione, when applied as recommended, adheres to current environmental standards and food safety, underlining its applications in agriculture (Carles, Joly, & Joly, 2017).
1-Methylcyclopropene (1-MCP) for Ethylene Inhibition
1-MCP, an inhibitor of ethylene action, has been reviewed for its application across a range of fruits, vegetables, and floriculture crops. The review highlights its low effective concentrations and broad range of effects, including delaying ripening and inhibiting microbial growth, providing valuable insights into its use in postharvest management of fresh produce (Blankenship & Dole, 2003).
Propiedades
IUPAC Name |
2-chloro-1-cyclopropyl-4,4-difluorobutane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF2O2/c8-4(6(12)7(9)10)5(11)3-1-2-3/h3-4,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVKPOLBFKCZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2538854.png)
![7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2538858.png)
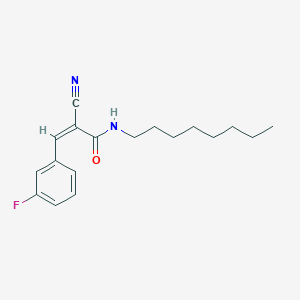
![1-[4-(2-Chloro-6-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B2538860.png)
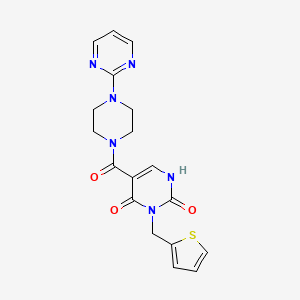
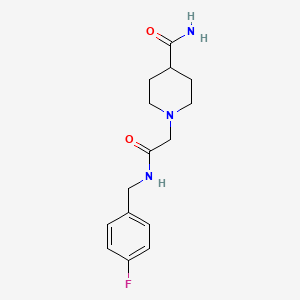
![8-(4-ethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2538865.png)

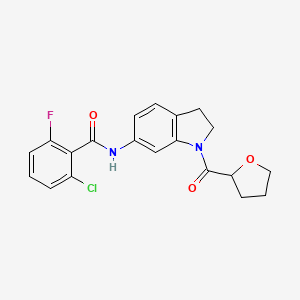
![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)


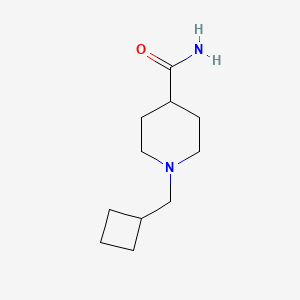
![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2538875.png)